N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Description
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is a modified nucleoside, which plays a crucial role in various biochemical processes, including DNA synthesis and repair .
Properties
Molecular Formula |
C19H23N3O7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H23N3O7/c1-27-9-10-28-16-15(24)13(11-23)29-18(16)22-8-7-14(21-19(22)26)20-17(25)12-5-3-2-4-6-12/h2-8,13,15-16,18,23-24H,9-11H2,1H3,(H,20,21,25,26)/t13-,15-,16-,18-/m1/s1 |
InChI Key |
VDTLYOJAWYZWEE-GFOCRRMGSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups
The synthesis begins with a suitable nucleoside or sugar precursor. The free hydroxyl groups on the sugar ring are typically protected to prevent undesired side reactions during subsequent steps. Common protecting groups include:
- Silyl ethers (e.g., tert-butyldimethylsilyl)
- Acyl groups (e.g., acetyl or benzoyl)
These groups are chosen for their stability under the reaction conditions and ease of removal at the final stage.
Introduction of the Benzamide Group
The benzamide moiety is introduced onto the pyrimidine base by acylation of an amino or hydroxyl group on the base precursor. The typical method involves:
- Reacting the protected nucleoside intermediate with benzoyl chloride or benzoyl anhydride.
- Using a base such as pyridine or triethylamine to neutralize the generated acid.
- Controlling the reaction temperature to avoid over-acylation or decomposition.
This step installs the benzamide functionality at the 4-position of the pyrimidine ring.
Methoxyethoxy Substitution at the Sugar 3-Position
Selective deprotection of the hydroxyl group at the 3-position of the sugar allows for its functionalization with the 2-methoxyethoxy group. This is achieved by:
- Treating the selectively deprotected intermediate with 2-methoxyethyl chloride or 2-methoxyethyl tosylate.
- Employing a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
- Conducting the reaction under anhydrous conditions to prevent hydrolysis.
This step yields the 3-(2-methoxyethoxy) substituent on the sugar ring.
Methylation and Other Modifications (If Applicable)
For analogs with methyl groups at the 5-position of the pyrimidine ring, methylation is performed using methyl iodide or dimethyl sulfate in the presence of a base. This step is optional depending on the target compound variant.
Deprotection and Purification
After all desired substituents are installed, the protecting groups are removed under mild acidic or basic conditions, such as:
- Treatment with tetrabutylammonium fluoride for silyl ethers.
- Hydrolysis under acidic conditions for acyl groups.
Purification is typically carried out by chromatographic methods, including:
- Silica gel column chromatography.
- Reverse-phase high-performance liquid chromatography (HPLC).
This ensures high purity and recovery of the final compound.
Summary Table of Preparation Steps
| Step Number | Reaction Purpose | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of hydroxyl groups | Silyl chloride (e.g., TBDMS-Cl), pyridine | Protect all hydroxyls except target |
| 2 | Benzamide group introduction | Benzoyl chloride, pyridine, low temperature | Selective acylation on pyrimidine base |
| 3 | Selective deprotection at 3-OH | Mild acid/base | Enables selective substitution |
| 4 | 2-Methoxyethoxy substitution at 3-OH | 2-Methoxyethyl chloride, base (NaH/K2CO3) | Nucleophilic substitution |
| 5 | Optional methylation at pyrimidine 5-position | Methyl iodide, base | For methylated analogs |
| 6 | Deprotection of remaining protecting groups | Tetrabutylammonium fluoride or acid/base | Final deprotection |
| 7 | Purification | Chromatography (silica gel, HPLC) | Ensures compound purity |
Research Discoveries and Optimization
Modified Coupling Protocols: Patents on oligomeric compound synthesis emphasize optimized coupling methods that can be adapted for nucleoside analogs, improving yields and stereochemical control during the benzamide introduction and sugar functionalization steps.
Selective Protection Strategies: Research highlights the importance of selective protection and deprotection sequences to avoid side reactions and maintain the stereochemical configuration of the sugar moiety.
Industrial Scale-Up: Industrial methods optimize reaction times, reagent stoichiometry, and purification techniques to scale the synthesis efficiently while maintaining product quality.
Automated Synthesis: Advances in automated nucleoside synthesis platforms have been applied to similar compounds, allowing for rapid assembly of complex nucleoside analogs with high stereochemical fidelity.
Chemical Reactions Analysis
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Common substitution reactions involve the replacement of the benzoyl or methoxyethyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is studied for its role in DNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair . This disruption of DNA synthesis leads to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine is unique compared to other nucleoside analogs due to its specific modifications at the N4 and 2’-O positions. Similar compounds include:
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Used in antiviral and anticancer studies.
N4-Benzoyl-5-methyl-2’-O-methylcytidine: Another modified nucleoside with similar applications.
These compounds share structural similarities but differ in their specific modifications, which can influence their biological activity and therapeutic potential.
Biological Activity
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and potential therapeutic uses based on recent studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- CAS Number: 52571-45-6
- Molecular Weight: 361.35 g/mol
- IUPAC Name: N-(1-(4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Antiviral Activity
Recent computational studies have suggested that derivatives of this compound exhibit antiviral properties. For instance, a related compound demonstrated effective inhibition against the cowpox virus with an EC50 of 1.0 μM and an IC50 of 95 μM, indicating its potential as an antiviral agent . The molecular docking studies showed strong binding affinities to critical viral proteins, suggesting a mechanism of action through direct interaction with viral components.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that similar pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have shown that compounds with similar scaffolds can effectively target various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation : It may interact with specific receptors on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or interact with DNA repair mechanisms.
Case Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of related compounds against poxviruses highlighted the importance of structural modifications in enhancing biological activity. The study utilized molecular docking simulations to predict interactions between the compounds and viral proteins .
| Compound | EC50 (μM) | IC50 (μM) | Target Virus |
|---|---|---|---|
| Compound A | 1.0 | 95 | Cowpox Virus |
| Cidofovir | 1.1 | 180 | Cowpox Virus |
Case Study 2: Anticancer Activity
Another research effort examined the anticancer properties of pyrimidine derivatives in various cancer cell lines. The results indicated significant reductions in cell viability with IC50 values ranging from 10 to 30 μM across different cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
Q & A
Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step routes, often starting with functionalization of the oxolan (tetrahydrofuran) core. Critical steps include:
- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties, requiring anhydrous conditions (e.g., inert atmosphere, dry solvents) .
- Phosphorylation : Introduction of the 2-cyanoethoxy-di(isopropyl)amino phosphoramidite group under controlled temperatures (0–25°C) to avoid side reactions .
- Coupling reactions : Benzamide moiety attachment via nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF) and bases like triethylamine .
Q. Key Optimization Parameters :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| TBDMS protection | TBDMS-Cl, imidazole, DMF | 70–85% | |
| Phosphorylation | 2-cyanoethyl tetraisopropylphosphorodiamidite, 1H-tetrazole | 60–75% | |
| Benzamide coupling | Benzoyl chloride, triethylamine, DCM | 80–90% |
Q. How is structural confirmation achieved for this compound?
Advanced spectroscopic and chromatographic methods are employed:
- NMR : 1H/13C NMR to verify stereochemistry (e.g., oxolan ring protons at δ 3.5–5.5 ppm) and benzamide aromatic signals (δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 965.3) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological activities have been reported?
Initial studies suggest:
- Enzyme inhibition : Competitive inhibition of thymidine phosphorylase (IC50 ~2.5 µM) via hydrogen bonding with the pyrimidine-2,4-dione core .
- Antiviral potential : Computational docking against cowpox virus thymidine kinase showed binding affinity (ΔG = −8.2 kcal/mol) .
- Cytotoxicity : Moderate activity (IC50 10–50 µM) in cancer cell lines, linked to the 2-methoxyethoxy substituent’s membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Orthogonal validation : Cross-testing in multiple assays (e.g., enzymatic vs. cell-based) .
- Structural analogs : Compare with derivatives lacking the 2-methoxyethoxy group to isolate functional group contributions .
- Dose-response profiling : Ensure linearity in activity curves to exclude off-target effects .
Q. What methodologies are recommended for studying stereochemical stability during synthesis?
- Chiral HPLC : Monitor epimerization using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Track Cotton effects at 220–260 nm to confirm oxolan ring configuration .
- Kinetic studies : Assess stability under varying pH/temperature to identify degradation pathways .
Q. How can computational tools enhance mechanistic understanding of this compound?
- Molecular Dynamics (MD) : Simulate binding to viral kinases (e.g., cowpox TK) to map interaction hotspots .
- QSAR modeling : Correlate substituent variations (e.g., methoxy vs. ethoxy groups) with bioactivity .
- DFT calculations : Predict reactivity of the pyrimidine-2,4-dione core under oxidative conditions .
Q. What are best practices for scaling up synthesis without compromising stereochemical integrity?
- Continuous flow systems : Improve mixing and temperature control during phosphorylation .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Crystallization optimization : Screen solvents (e.g., ethyl acetate/heptane) to enhance enantiomeric purity .
Q. How does this compound compare to structurally related nucleoside analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
